molecular formula C26H22N2O3S B11123641 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11123641
M. Wt: 442.5 g/mol
InChI Key: KPKGPJJTOBOQHF-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the substituents. The synthetic route typically involves:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent modifications.

    Introduction of Substituents: The methyl and methylsulfanyl groups are introduced through various substitution reactions, using reagents such as methyl iodide and thiols under specific conditions.

    Industrial Production Methods: Industrial production may involve optimization of these synthetic routes to improve yield and reduce costs, often using catalytic processes and continuous flow techniques.

Chemical Reactions Analysis

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and pressures.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

6,7-Dimethyl-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-methylpyridine, 4-methylthiophenol, and other chromeno[2,3-c]pyrrole derivatives share structural similarities.

    Uniqueness: The combination of the chromeno[2,3-c]pyrrole core with the specific substituents in this compound provides unique chemical and biological properties, distinguishing it from other related compounds.

Properties

Molecular Formula

C26H22N2O3S

Molecular Weight

442.5 g/mol

IUPAC Name

6,7-dimethyl-2-(6-methylpyridin-2-yl)-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O3S/c1-14-12-19-20(13-15(14)2)31-25-22(24(19)29)23(17-8-10-18(32-4)11-9-17)28(26(25)30)21-7-5-6-16(3)27-21/h5-13,23H,1-4H3

InChI Key

KPKGPJJTOBOQHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC=C(C=C5)SC

Origin of Product

United States

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